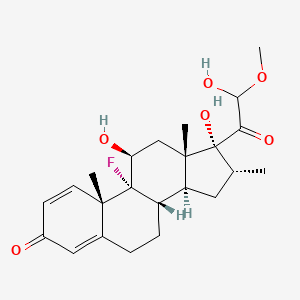

21-Hemiacetal Dexamethasone

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H31FO6 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxy-2-methoxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H31FO6/c1-12-9-16-15-6-5-13-10-14(25)7-8-20(13,2)22(15,24)17(26)11-21(16,3)23(12,29)18(27)19(28)30-4/h7-8,10,12,15-17,19,26,28-29H,5-6,9,11H2,1-4H3/t12-,15+,16+,17+,19?,20+,21+,22+,23+/m1/s1 |

InChI Key |

UCCNAQVBEVBWAA-HIAQARTRSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C(O)OC)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C(O)OC)O)C)O)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations at Dexamethasone C 21

Strategies for the Formation of 21-Hemiacetal Structures

21-Hemiacetal Dexamethasone (B1670325) is a known derivative of dexamethasone, identified chemically as (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxy-2-methoxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one. cymitquimica.comlgcstandards.com While it is often listed as an impurity or related compound in the synthesis of dexamethasone, specific literature detailing its targeted synthesis is sparse. veeprho.comchemwhat.comsynthinkchemicals.com

However, the formation of such a structure can be inferred from established principles of organic chemistry and related steroid transformations. The general synthesis of hemiacetals involves the reaction of an aldehyde with an alcohol. Therefore, a plausible pathway to 21-Hemiacetal Dexamethasone involves a two-step process:

Oxidation of the C-21 Hydroxyl Group: The primary alcohol at C-21 of dexamethasone would first be oxidized to form the corresponding dexamethasone-21-aldehyde. simsonpharma.com

Hemiacetal Formation: The resulting 21-aldehyde would then be reacted with methanol (B129727). This nucleophilic addition of methanol to the aldehyde's carbonyl group would yield the 21-hemiacetal structure. google.com

This type of intramolecular hemiacetal formation is a known phenomenon in steroid chemistry. For instance, aldosterone (B195564) naturally exists in a stable cyclic hemiacetal form between its C-18 aldehyde and C-11β hydroxyl group. Furthermore, synthetic methods have been developed for other corticosteroids, such as the acid-catalyzed formation of a 16,21-cyclic hemiacetal from budesonide, demonstrating the feasibility of such reactions on the steroid scaffold. google.com

Chemical Derivatization of the C-21 Hydroxyl Group: Esters, Ethers, and Other Conjugates

The C-21 hydroxyl group is the most sterically accessible hydroxyl group in the dexamethasone molecule, making it a prime target for chemical derivatization. google.com Its modification is not associated with a loss of anti-inflammatory activity, which is primarily linked to other structural features of the steroid nucleus. google.com This has led to the development of numerous C-21 derivatives, including esters, ethers, and various conjugates designed for specific applications.

Esterification of the C-21 hydroxyl is a common strategy to create prodrugs. For example, dexamethasone esters have been prepared by reacting the C-21 hydroxyl with keto acids or by linking it to other drug molecules like ibuprofen (B1674241) via an ester bond. google.comresearchgate.net Carbodiimide (B86325) chemistry, often employing reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) with catalysts like 4-dimethylaminopyridine (B28879) (DMAP), is a widely used method for these esterification reactions. google.comconicet.gov.ar

| Derivative Type | Synthetic Approach | Reagents | Reference |

| C-21 Ester | Esterification | Carboxylic acid, DCC, DMAP | conicet.gov.ar |

| C-21 Ester (Prodrug) | Esterification | Ibuprofen glycine (B1666218) acid chloride, triethylammonium | researchgate.net |

| C-21 Ether (Thioether) | Nucleophilic Substitution | Dexamethasone-21-mesylate, Spermine (B22157), Traut's Reagent | google.com |

Synthesis of C-21 Sulfates and Phosphates

Water-soluble derivatives of dexamethasone are crucial for parenteral formulations. The synthesis of C-21 sulfates and phosphates addresses the low aqueous solubility of the parent drug.

Dexamethasone 21-Sulfate: Dexamethasone 21-sulfate sodium has been synthesized as a potential colon-specific prodrug. The introduction of the highly polar sulfate (B86663) group drastically lowers the partition coefficient of the molecule. veeprho.com The synthesis involves the sulfation of the C-21 hydroxyl group, typically using a sulfur trioxide-amine complex (e.g., sulfur trioxide-triethylamine) followed by conversion to the sodium salt. veeprho.comvulcanchem.com

Dexamethasone 21-Phosphate: This is one of the most common water-soluble derivatives. The synthesis is generally achieved by reacting dexamethasone with a phosphorylating agent. A frequently employed method uses pyrophosphoryl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction is performed at low temperatures, and the resulting dexamethasone phosphate (B84403) is then neutralized with a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to yield the corresponding salt, dexamethasone sodium phosphate.

| Derivative | Key Reagent | Purpose | Reference |

| Dexamethasone 21-Sulfate | Sulfur trioxide-amine complex | Prodrug, Increased polarity | veeprho.comvulcanchem.com |

| Dexamethasone 21-Phosphate | Pyrophosphoryl chloride | Water-soluble prodrug | |

| Dexamethasone-(C21-phosphoramide) | Dexamethasone-21-monophosphate, Carbodiimide, Imidazole (B134444) | Bioconjugation intermediate |

Introduction of Other Electrophilic or Leaving Groups at C-21 (e.g., mesylates, thioethers)

To facilitate further conjugation, the C-21 hydroxyl group is often converted into a more reactive electrophilic center or a better leaving group.

Mesylates: Dexamethasone-21-mesylate is a key intermediate in the synthesis of many C-21 derivatives. google.com It is prepared by reacting dexamethasone with methanesulfonyl chloride (mesyl chloride) in the presence of a base like pyridine. The mesylate group is an excellent leaving group, making the C-21 position susceptible to nucleophilic attack.

Thioethers: The reactive nature of dexamethasone-21-mesylate is exploited for the synthesis of thioethers. For instance, reaction of the mesylate with a thiol-containing molecule or a thiolate anion leads to the formation of a stable thioether linkage. google.com A notable example is the reaction with spermine in the presence of 2-iminothiolane (B1205332) (Traut's reagent). Traut's reagent reacts with a primary amine on spermine to generate a reactive thiolate anion, which then displaces the mesylate group from dexamethasone-21-mesylate to form an α-keto thioether. google.com This strategy has been used to create cationic steroid lipids for gene delivery. Similarly, dexamethasone 21-(beta-isothiocyanatoethyl) thioether was synthesized as an affinity label for glucocorticoid receptors.

Bioconjugation Chemistry at C-21 for Research Probes

The C-21 position is the most suitable site for attaching dexamethasone to larger biomolecules like polymers or antibodies to create research probes or targeted delivery systems. google.com This conjugation aims to improve the therapeutic index by directing the drug to specific tissues or cells.

A prominent example is the synthesis of dexamethasone-(C21-phosphoramide)-[anti-EGFR], an immunopharmaceutical designed for targeted cancer therapy. The synthesis involves several steps:

Dexamethasone-21-monophosphate is reacted with a carbodiimide reagent to form a reactive phosphate carbodiimide ester.

This intermediate is then reacted with imidazole to create a more stable, amine-reactive dexamethasone-(C21-phosphorylimidazolide).

Finally, this amine-reactive intermediate is conjugated to lysine (B10760008) residues on the anti-EGFR monoclonal antibody, forming a stable phosphoramide (B1221513) bond.

This multi-step approach allows for the covalent attachment of multiple dexamethasone molecules to a single antibody, creating a potent and targeted therapeutic agent.

Chemical Stability and Degradation Pathways of Dexamethasone C 21 Derivatives

Investigation of Degradation Mechanisms under Stress Conditions (e.g., pH, Oxidation, Hydrolysis)

Dexamethasone's degradation is accelerated under various stress conditions, including exposure to adverse pH, oxidative environments, and hydrolysis. The primary degradation pathways involve oxidative and hydrolytic reactions targeting the C-17 dihydroxyacetone side chain.

pH and Hydrolysis: The stability of dexamethasone (B1670325) is significantly influenced by the pH of the solution. Under alkaline conditions, corticosteroids with a 20-keto-21-hydroxyl side chain undergo facile autooxidation. researchgate.net The rate of this autooxidation is correlated with the strength and concentration of the base. researchgate.net Both acidic and alkaline conditions can promote the degradation of dexamethasone. For instance, the degradation of related corticosteroids like betamethasone (B1666872) esters follows first-order kinetics and is pH-dependent, with maximum stability observed in the pH range of 3.5 to 5. researchgate.net In aqueous solutions, dexamethasone can degrade into numerous products over time, a process that is expedited by elevated temperatures. researchgate.net

Oxidation: Oxidative degradation is a major pathway for dexamethasone. This can occur through autooxidation or be induced by various oxidizing agents and conditions.

Autooxidation: In the presence of oxygen, especially under alkaline conditions, dexamethasone can degrade. This process is often catalyzed by trace metal ions such as copper (Cu²⁺) or iron (Fe³⁺). These metal ions can be extracted from formulation components, thereby increasing the degradation rate.

Photocatalysis: Exposure to light can induce the photocatalytic transformation of dexamethasone. In the presence of a photocatalyst like titanium dioxide (TiO₂), dexamethasone degrades into several hydroxy derivatives. researchgate.net Advanced oxidation processes (AOPs) utilizing UV light in combination with hydrogen peroxide (H₂O₂) and catalysts like MgO have also been shown to effectively degrade dexamethasone in aqueous solutions. nih.gov The degradation kinetics in such systems can follow a second-order model. nih.gov

Ozonation and Radical Attack: Treatment with ozone or the presence of hydroxyl radicals can also lead to the degradation of dexamethasone. nih.gov Studies have shown that hydroxyl radicals play a crucial role in the decomposition of the molecule. researchgate.net The degradation pathways in these oxidative environments lead to the formation of various transformation products. nih.gov

Other Degradation Mechanisms: Besides hydrolysis and oxidation, other reactions such as dehydration, reduction, and decarboxylation can contribute to the degradation of dexamethasone. researchgate.net For example, dehydration can occur at the C-17 side chain, leading to the formation of enol-aldehyde structures. rsc.org

Identification and Characterization of Degradation Products at the C-21 Side Chain (e.g., 21-aldehyde, 17-carboxylic acid)

The degradation of dexamethasone at the C-21 side chain results in a variety of products. The most significant of these are the 21-aldehyde and the 17-carboxylic acid derivatives.

Primary and Secondary Degradation Products: The oxidation of the C-21 hydroxyl group is a key degradation step. The 21-aldehyde derivative of dexamethasone is considered a primary degradation product. This aldehyde can be formed through the oxidation of the C-21 alcohol. Further oxidation of the 21-aldehyde can lead to the formation of a 17-carboxylic acid derivative , which is a secondary degradation product.

A study investigating the degradation of dexamethasone in phosphate-buffered saline identified as many as 13 major degradation products. researchgate.net These include various hydroxylated derivatives and side-chain cleaved metabolites. researchgate.net

Specific Degradation Products: Some of the identified degradation products of dexamethasone include:

Dexamethasone-21-aldehyde: A primary product of oxidation. nih.gov

17-Carboxylic Acid Derivative: A secondary product formed from the further oxidation of the 21-aldehyde.

17-oxo-Dexamethasone: A major degradation product resulting from oxidation under basic stress conditions.

Hydroxy-derivatives: Formed through photocatalytic and other oxidative processes. researchgate.net

17β-Carboxy-17-desoxy Dexamethasone: An identified impurity and degradation product. google.com

17β-Carboxy-17α-formyloxy Dexamethasone: Another identified degradation product. rsc.org

The formation of these products is a consequence of the complex degradation pathways that dexamethasone can undergo, particularly involving the reactive C-17 side chain. The structures of some of these degradation products are provided in the table at the end of this article.

Kinetic Studies of Dexamethasone C-21 Hemiacetal Formation and Reversion

The formation of a 21-hemiacetal is a transient and intermediate step in the oxidation of the C-21 hydroxyl group of dexamethasone to the 21-aldehyde. A hemiacetal is formed by the reaction of an alcohol with an aldehyde or a ketone. In the context of dexamethasone degradation, the 21-hydroxyl group can react intramolecularly or with other molecules to form a hemiacetal structure.

While the 21-hemiacetal of dexamethasone is recognized as a potential intermediate in its degradation pathway, detailed kinetic studies specifically on its formation and reversion are not extensively documented in the reviewed literature. The formation of hemiacetals is generally a rapid and reversible process. The stability of the hemiacetal can be influenced by factors such as pH and the solvent system.

| Degradation Process | Kinetic Model | Rate Constant/Half-life | Reference |

| Sonochemical Oxidation | Pseudo-first-order | - | researchgate.net |

| Enzymatic Degradation | First-order exponential | Half-life = 1.70 days | nih.gov |

| Photocatalytic UV/H₂O₂/MgO Process | Second-order | - | nih.gov |

Influence of Excipients and Formulation Components on Chemical Stability in Research Contexts

Excipients and other components in a pharmaceutical formulation can have a significant impact on the chemical stability of dexamethasone. These interactions are crucial to consider during the development of stable drug products.

Polymers: In solid dosage forms and implants, the choice of polymer can affect dexamethasone stability, particularly under thermal stress such as during hot-melt extrusion (HME). Studies have shown that the processing temperature has the strongest impact on drug stability, with recovery of dexamethasone dropping significantly at high temperatures. vulcanchem.comnih.gov Different polymers, such as Eudragit® RS, ethyl cellulose, and polyethylene (B3416737) oxide, show varying degrees of interaction and impact on dexamethasone stability. vulcanchem.com

Plasticizers and Antioxidants: The addition of plasticizers (e.g., triethyl citrate, polyethylene glycol 6000) or antioxidants (e.g., butylated hydroxytoluene, tocopherol) did not show remarkable changes in drug stability during HME in one study. vulcanchem.com However, in oral liquid formulations, the use of an antioxidant like sodium metabisulfite (B1197395) was shown to be effective in preparing a stable solution that resists degradation. nih.gov

Lipophilic Excipients: In biodegradable implants, the incorporation of hydrophobic excipients can influence the release behavior and stability of dexamethasone. Excipients such as glyceryl palmitostearate have been shown to reduce the release rate of dexamethasone from poly(DL-lactide) implants. simsonpharma.com

Other Formulation Components:

Mint Essential Oil and Propylene (B89431) Glycol: In an in situ gelling oromucosal formulation, the addition of mint essential oil and the solubilization of dexamethasone in propylene glycol influenced physical properties like swelling and drug release, but FT-IR spectroscopy showed no incompatibility between dexamethasone and the excipients.

Trace Metals: As mentioned earlier, trace metal ions can catalyze the oxidative degradation of dexamethasone. The source of these metals can be the excipients themselves or the container closure system. The use of chelating agents like EDTA is a known strategy to inhibit this degradation pathway.

The following table provides examples of excipients and their observed influence on dexamethasone stability in research contexts:

| Excipient/Component | Formulation Context | Observed Influence on Stability/Release | Reference |

|---|---|---|---|

| Eudragit® RS, Ethyl Cellulose, Polyethylene Oxide | Hot-Melt Extruded Filaments | Stability is highly dependent on processing temperature; different polymers show different impacts. | vulcanchem.com |

| Triethyl Citrate, Polyethylene Glycol 6000 | Hot-Melt Extruded Filaments | Did not result in remarkable changes in drug stability. | vulcanchem.com |

| Butylated Hydroxytoluene, Tocopherol | Hot-Melt Extruded Filaments | Did not result in remarkable changes in drug stability. | vulcanchem.com |

| Sodium Metabisulfite | Oral Liquid Solution | Effective in preventing degradation. | nih.gov |

| Glyceryl Palmitostearate, Glyceryl Monostearate | Biodegradable Implants | Reduced the release rate of dexamethasone. | simsonpharma.com |

| Mint Essential Oil, Propylene Glycol | Oromucosal Gel | Influenced physical properties but showed no chemical incompatibility. |

Prodrug Design and Bioconjugation Strategies Utilizing the Dexamethasone C 21 Position in Pre Clinical Research

Design Principles for C-21 Modified Prodrugs for Targeted Release in Research Models

The design of C-21 modified dexamethasone (B1670325) prodrugs for targeted release in research models hinges on the principle of creating a temporarily inactivated form of the drug that can be selectively activated at the desired site of action. This is often achieved by linking the C-21 hydroxyl group to a promoiety via a labile bond that can be cleaved by specific enzymes or physiological conditions prevalent at the target site. nih.govijnrd.org

A key design consideration is the choice of the linker, which dictates the stability of the prodrug in systemic circulation and its susceptibility to cleavage at the target. For instance, ester linkages are commonly employed due to their susceptibility to hydrolysis by ubiquitous esterases in the body. nih.gov The rate of hydrolysis can be modulated by altering the steric and electronic properties of the acyl group. For research models of inflammatory diseases, where the local environment is often acidic, acid-labile linkers such as hydrazones have been investigated. digitellinc.com These linkers are designed to be stable at physiological pH but undergo rapid cleavage in the acidic milieu of inflamed tissues, leading to the localized release of active dexamethasone. digitellinc.com

The concept of targeted release is further refined by conjugating dexamethasone to moieties that have a natural affinity for the target tissue. For example, in models of inflammatory arthritis, dexamethasone has been conjugated to carriers that target inflamed joints. nih.gov Similarly, for targeted delivery to tumors that overexpress specific receptors, dexamethasone can be linked to ligands or antibodies that bind to these receptors. nih.gov

While specific literature on the design principles of "21-Hemiacetal Dexamethasone" for targeted release is limited, the general principles of prodrug design suggest that a hemiacetal linkage at the C-21 position would be explored for its potential acid-lability. Hemiacetals are known to be unstable under acidic conditions, which could theoretically be exploited for targeted release in acidic microenvironments such as tumors or sites of inflammation. nih.gov The design would involve selecting a promoiety that, when linked via a hemiacetal, confers desirable pharmacokinetic properties and is efficiently cleaved at the target site.

Evaluation of Prodrug Lability in Simulated Biological Environments (e.g., enzyme hydrolysis kinetics in vitro)

A critical step in the preclinical evaluation of C-21 modified dexamethasone prodrugs is the assessment of their lability in simulated biological environments. These in vitro studies provide valuable insights into the prodrug's stability in circulation and its potential for activation at the target site. A common approach involves incubating the prodrug in solutions that mimic physiological conditions, such as human plasma or specific enzyme solutions, and monitoring the rate of drug release over time.

For instance, the hydrolysis of a dexamethasone-ibuprofen prodrug, where ibuprofen (B1674241) is linked to the C-21 position of dexamethasone via a glycine (B1666218) spacer, has been studied in different buffer systems to simulate various physiological pH levels. The release of dexamethasone was monitored by High-Pressure Liquid Chromatography (HPLC), demonstrating the lability of the ester bond.

Enzyme hydrolysis kinetics are particularly important for prodrugs designed to be activated by specific enzymes. In a study of a dexamethasone-peptoid conjugate, the in vitro release of dexamethasone was evaluated in phosphate-buffered saline (PBS) containing esterase. nih.gov The results showed an almost complete release of dexamethasone within 48 hours, confirming the enzymatic cleavage of the ester linkage. nih.gov

The table below presents representative data from an in vitro hydrolysis study of a dexamethasone-C21-ester prodrug.

| Buffer System | Time (hours) | Concentration of Prodrug (µg/mL) | Concentration of Dexamethasone (µg/mL) |

|---|---|---|---|

| Buffer 1 (Simulated Gastric Fluid) | 2 | 68.5 | 1.5 |

| 6 | 65.2 | 4.8 | |

| 12 | 58.9 | 11.1 | |

| 24 | 45.3 | 24.7 | |

| Buffer 2 (Simulated Intestinal Fluid) | 2 | 67.1 | 2.9 |

| 6 | 61.8 | 8.2 | |

| 12 | 52.3 | 17.7 | |

| 24 | 38.6 | 31.4 |

This interactive table illustrates the rate of hydrolysis of a dexamethasone-C21-ester prodrug in two different buffer systems over a 24-hour period. The data is representative of findings from preclinical evaluations of C-21 modified dexamethasone prodrugs.

Integration of Dexamethasone C-21 Derivatives into Nanocarrier Systems for Research Applications

The integration of dexamethasone C-21 derivatives into nanocarrier systems is a promising strategy in preclinical research to further enhance targeted delivery and control the release of the drug. Nanocarriers, such as polymeric nanoparticles and core-multishell (CMS) nanocarriers, can encapsulate or be conjugated with dexamethasone derivatives, protecting them from premature degradation and facilitating their accumulation at the target site through passive or active targeting mechanisms. nih.govnih.govfu-berlin.de

Core-multishell (CMS) nanocarriers, composed of a hyperbranched polyglycerol core and a functional shell, have been extensively investigated for the delivery of dexamethasone. nih.govnih.govfu-berlin.demdpi.com The hydrophobic inner shell of these carriers can effectively encapsulate the lipophilic dexamethasone, while the hydrophilic outer shell provides stability in aqueous environments. mdpi.com Research has shown that the loading capacity and release kinetics of dexamethasone from CMS nanocarriers can be tuned by modifying the structure of the inner shell. mdpi.com

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are another widely used platform for the delivery of dexamethasone derivatives. nih.govnih.gov Dexamethasone can be encapsulated within the PLGA matrix, and its release is governed by the degradation of the polymer. nih.gov To improve drug loading and achieve a more controlled release, a lipophilic prodrug of dexamethasone, dexamethasone palmitate (a C-21 ester), has been encapsulated into PLGA-polyethylene glycol (PEG) nanoparticles. nih.gov This approach significantly increased the drug loading capacity and prolonged the systemic circulation time of dexamethasone in preclinical models. nih.gov

The following table summarizes the characteristics of different nanocarrier systems loaded with dexamethasone or its C-21 derivatives.

| Nanocarrier System | Dexamethasone Derivative | Particle Size (nm) | Drug Loading (%) | Key Research Finding |

|---|---|---|---|---|

| Core-Multishell (CMS) Nanocarrier | Dexamethasone | ~10-20 | ~1-5 wt% | Efficient release in mucosal tissues, superior to conventional cream formulations. nih.gov |

| PLGA-PEG Nanoparticles | Dexamethasone Palmitate | ~150 | ~7.5 | Improved pharmacokinetic profile and reduced joint inflammation in a murine model of arthritis. nih.gov |

| PLGA Nanoparticles | Dexamethasone | ~400-600 | ~13 wt% | Sustained release over two weeks, reducing glial inflammation around neural probes. researchgate.net |

| Polymeric Nanocapsules | Dexamethasone | ~189-253 | Encapsulation Efficiency: 80-90% | Optimized formulation with high encapsulation efficiency and stability. researchgate.net |

This interactive table provides an overview of various nanocarrier systems used for the delivery of dexamethasone and its C-21 derivatives in preclinical research, highlighting their key characteristics and research outcomes.

Chemical Linkage of Dexamethasone at C-21 to Biomolecules for Research Probes

The chemical linkage of dexamethasone at the C-21 position to various biomolecules is a powerful strategy for creating research probes to investigate biological processes and for targeted therapeutic applications. By attaching dexamethasone to proteins, peptides, or fluorescent dyes, researchers can track the distribution of the steroid, direct it to specific cell types, or enhance its therapeutic efficacy.

A notable example is the covalent conjugation of dexamethasone-21-monophosphate to an anti-epidermal growth factor receptor (EGFR) monoclonal antibody. nih.gov This bioconjugate was designed to selectively deliver dexamethasone to cancer cells that overexpress EGFR. nih.gov The synthesis involved the formation of a phosphoramide (B1221513) bond between the C-21 phosphate (B84403) of dexamethasone and the lysine (B10760008) residues of the antibody. nih.gov Preclinical studies demonstrated that this immunopharmaceutical retained the receptor-binding avidity of the antibody and exhibited potent anti-neoplastic cytotoxicity against pulmonary adenocarcinoma cells. nih.gov

Dexamethasone has also been conjugated to peptides to create self-assembling micelles for targeted drug delivery. nih.gov In one study, succinyl-dexamethasone (a C-21 ester) was coupled to a peptide, resulting in the formation of nanoparticles that could be loaded with additional drug. nih.gov These bioconjugates are designed to release dexamethasone in the presence of esterases, providing a mechanism for controlled drug release. nih.gov

Furthermore, the C-21 position can be modified to attach fluorescent probes for imaging studies. By linking a fluorescent dye to dexamethasone, researchers can visualize its uptake and distribution in cells and tissues, providing valuable information on its mechanism of action and pharmacokinetic properties. This approach is instrumental in the development and evaluation of new drug delivery systems. nih.govrowan.edursc.org

Mechanistic and Pharmacological Investigations of C 21 Modified Dexamethasone in Pre Clinical Models

Glucocorticoid Receptor Binding Studies and Ligand-Receptor Interactions

The modification of the C-21 position of dexamethasone (B1670325) can significantly influence its interaction with the glucocorticoid receptor (GR), affecting both binding affinity and subsequent downstream signaling. While direct binding studies on 21-Hemiacetal Dexamethasone are not readily found, research on other C-21 derivatives offers a framework for understanding these structure-activity relationships.

The nature of the substituent at the C-21 position is a critical determinant of the ligand-receptor interaction. For instance, the introduction of a mesylate group at C-21, creating Dexamethasone-21-mesylate, results in a compound that acts as an affinity label for the GR. nih.gov This derivative forms a covalent bond with the receptor, leading to irreversible antagonism. nih.govnih.gov This covalent interaction prevents the receptor from adopting a conformation necessary for productive gene transcription, effectively blocking the action of agonist ligands. nih.gov

In contrast to the irreversible binding of the mesylate, esterification at the C-21 position, a common strategy for creating prodrugs, generally does not drastically alter the binding affinity for the GR. nih.gov However, it can modulate the transactivation potential of the ligand. Studies have shown that some C-21 esterified derivatives of betamethasone (B1666872), a stereoisomer of dexamethasone, exhibit full transrepression activity but only partial transactivation agonistic activity, and this effect can be species-specific. nih.gov This dissociation between transrepression (associated with anti-inflammatory effects) and transactivation (linked to some side effects) is a key area of research in developing safer glucocorticoids.

Furthermore, the substitution of the C-21 hydroxyl group with larger moieties, such as 2-mercaptobenzothiazole, has been shown to maintain anti-inflammatory potential while significantly reducing transactivation, suggesting a selective modulation of the GR. nih.gov These findings indicate that modifications at the C-21 position can fine-tune the interaction with the GR, leading to compounds with potentially improved therapeutic profiles. The specific interactions of a hemiacetal group at C-21 with the GR ligand-binding domain have not been detailed in available studies, but it is plausible that it would influence the hydrogen bond network and hydrophobic interactions within the binding pocket, thereby affecting the receptor's conformational state and activity.

| Compound | Modification at C-21 | GR Binding Characteristics | Functional Activity | Reference |

|---|---|---|---|---|

| Dexamethasone-21-mesylate | Mesylate ester | Covalent, irreversible binding | Antagonist with partial agonist activity | nih.gov |

| Betamethasone-21-esters | Various esters | Binding affinity similar to parent compound | Full transrepression, partial transactivation (species-specific) | nih.gov |

| Dexamethasone-C21-(2-mercaptobenzothiazole) | 2-mercaptobenzothiazole thioether | Maintained binding | Maintained anti-inflammatory potential with reduced transactivation | nih.gov |

In Vitro Cellular Assays for Biological Activity (e.g., gene transcription modulation, cellular assays in cell lines)

A primary mechanism of action for glucocorticoids is the modulation of gene expression. Upon binding to the GR, the ligand-receptor complex translocates to the nucleus and alters the transcription of a wide array of genes. In vitro studies in various cell lines, including myeloma, liver, and peripheral blood cells, have demonstrated that dexamethasone regulates the expression of genes involved in inflammation, apoptosis, and metabolism. nih.govnih.govredalyc.org For example, dexamethasone has been shown to upregulate anti-inflammatory genes like FK506 binding protein 5 (FKBP5) and dual specificity phosphatase 1 (DUSP1). redalyc.org

In cellular assays designed to measure anti-inflammatory activity, dexamethasone and its derivatives have been shown to inhibit the production of pro-inflammatory mediators. In macrophage cell lines such as RAW264.7, treatment with dexamethasone can suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.net C-21 modified prodrugs, when tested in vitro, often show comparable anti-inflammatory efficacy to the parent drug, contingent on their conversion to the active form. nih.gov

The effects of C-21 modifications on cellular processes such as proliferation and apoptosis are also investigated in vitro. In some cancer cell lines, such as GRα-rich colon cancer cells, dexamethasone can inhibit cell growth and induce apoptosis. explorationpub.com The response to dexamethasone can be cell line-specific, with some cell lines showing improved viability while others exhibit pro-apoptotic effects, potentially related to the expression of different GR isoforms. researchgate.net

Dexamethasone-21-mesylate, due to its covalent binding to the GR, has been shown to act as a pure antagonist of dexamethasone-stimulated gene expression in certain cell lines. nih.gov This highlights how C-21 modifications can dramatically alter the biological activity from agonism to antagonism.

| Compound/Derivative | Cell Line | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Dexamethasone | Myeloma cells | Gene expression profiling | Modulation of genes associated with enhancer activity and transcriptional activity | nih.gov |

| Dexamethasone | RAW264.7 macrophages | LPS-induced inflammation | Suppression of NO, IL-6, and TNF-α production | researchgate.net |

| Dexamethasone | GRα-rich colon cancer cells | Cell growth and apoptosis assays | Inhibition of cell growth and induction of apoptosis | explorationpub.com |

| Dexamethasone-21-mesylate | Rat hepatoma tissue culture cells | Whole-cell activity | Antiglucocorticoid activity with partial agonism | nih.gov |

| Dexamethasone-conjugated nanoparticles | RAW264.7 macrophages | LPS-induced NO release | Efficient reduction of NO release | nih.gov |

In Vivo Animal Models for Pharmacological Characterization (e.g., anti-inflammatory activity in specific animal models, modulation of biological pathways)

A common approach to evaluating anti-inflammatory activity in vivo is the use of rodent models of inflammation. For instance, in the carrageenan-induced paw edema model in rats, a classic model of acute inflammation, dexamethasone effectively reduces swelling. explorationpub.com In models of chronic inflammation, such as collagen-induced arthritis in rats, dexamethasone has been shown to alleviate paw edema. encyclopedia.pub Other models where the anti-inflammatory effects of dexamethasone have been demonstrated include contact hypersensitivity in mice and endotoxin-induced lethality. mdpi.com

C-21 modifications are often employed to create prodrugs with improved pharmacokinetic properties, such as targeted delivery and sustained release. For example, a pH-responsive dexamethasone prodrug encapsulated in nanoparticles has been shown to have a therapeutic effect in a mouse model of acute lung injury by targeting alveolar macrophages. nih.gov Similarly, a macromolecular prodrug of dexamethasone has demonstrated efficacy in a traumatic brain injury model by ameliorating neuroinflammation. nih.gov These studies highlight the potential of C-21 modifications to enhance the therapeutic index of dexamethasone by concentrating the drug at the site of inflammation and reducing systemic exposure.

The route of administration can also significantly impact the in vivo efficacy of dexamethasone. Studies in mice have shown that topical and subcutaneous administration can be more effective than intraperitoneal injection in certain inflammatory models. mdpi.com

In addition to assessing anti-inflammatory effects, in vivo studies also investigate the modulation of biological pathways. For example, in a rat model of arthritis, dexamethasone treatment was shown to reduce hippocampal and spinal cord levels of the pro-inflammatory cytokine TNF-α. nih.gov Furthermore, dexamethasone has been shown to modulate the function of regulatory T cells (Tregs) in mouse models of autoimmune and allergic inflammation, highlighting its immunomodulatory effects. redalyc.org

| Compound/Formulation | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Dexamethasone | Collagen-induced arthritis (rat) | Alleviated paw edema | encyclopedia.pub |

| Dexamethasone | Contact hypersensitivity (mouse) | Topical application prevented ear swelling | mdpi.com |

| pH-Responsive Dexamethasone Prodrug Nanoparticles | Acute lung injury (mouse) | Targeted alveolar macrophages and showed therapeutic effect | nih.gov |

| Macromolecular Dexamethasone Prodrug | Traumatic brain injury (mouse) | Ameliorated neuroinflammation and prevented neurodegeneration | nih.gov |

| Dexamethasone | Freund's adjuvant-induced arthritis (rat) | Reduced TNF-α levels in the spinal cord and hippocampus | nih.gov |

Enzyme Interactions and Metabolic Transformations of C-21 Derivatives in Pre-clinical Systems

For C-21 ester prodrugs, such as dexamethasone-21-phosphate, enzymatic hydrolysis is a necessary step for their activation. In vivo, dexamethasone phosphate (B84403) is rapidly converted to the active dexamethasone by phosphatases present in the plasma and tissues. nih.govnih.govredalyc.org The rate of this hydrolysis can be rapid, with a half-life of only a few minutes in humans. nih.gov Similarly, other C-21 esters are susceptible to cleavage by esterases, which are ubiquitous in the body. nih.gov The design of the ester linkage can influence the rate of hydrolysis and, consequently, the release kinetics of the active drug.

A hemiacetal at the C-21 position, as in 21-Hemiacetal Dexamethasone, would also be expected to undergo metabolic transformation. Hemiacetals are generally unstable in aqueous environments and can be hydrolyzed to the corresponding aldehyde or ketone and alcohol. This hydrolysis can occur non-enzymatically or be catalyzed by enzymes. It is plausible that a 21-hemiacetal derivative of dexamethasone would be converted to dexamethasone-21-aldehyde and the corresponding alcohol, with the aldehyde likely being further oxidized to a carboxylic acid or reduced to the 21-hydroxyl of dexamethasone. However, specific studies on the enzymatic interactions and metabolic pathways of 21-Hemiacetal Dexamethasone are not available.

The parent dexamethasone molecule, once released from a C-21 prodrug, undergoes metabolism primarily in the liver. The major enzymes involved in the phase I metabolism of dexamethasone are members of the cytochrome P450 (CYP) superfamily, particularly CYP3A4. nih.govnih.gov CYP3A4 catalyzes the 6β-hydroxylation of dexamethasone, which is a major metabolic pathway. nih.gov Dexamethasone is also known to be an inducer of CYP3A4, which can lead to drug-drug interactions when co-administered with other drugs that are substrates for this enzyme. nih.govdrugbank.com

The metabolic profile of dexamethasone can be complex, with various degradation products identified in in vitro and in vivo studies. These can include oxidation at different positions on the steroid nucleus and cleavage of the side chain. researchgate.net

| Compound | Enzyme/Process | Transformation | Significance | Reference |

|---|---|---|---|---|

| Dexamethasone-21-phosphate | Phosphatases | Hydrolysis of the phosphate ester | Release of active dexamethasone (prodrug activation) | nih.govnih.gov |

| Dexamethasone | Cytochrome P450 3A4 (CYP3A4) | 6β-hydroxylation | Major phase I metabolic pathway | nih.govnih.gov |

| Dexamethasone | CYP3A4 | Induction of enzyme expression | Potential for drug-drug interactions | drugbank.com |

| General C-21 esters | Esterases | Cleavage of the ester bond | Prodrug activation | nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 21 Hemiacetal Dexamethasone in Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Research Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its precision and robustness. wjpmr.com The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating and quantifying 21-Hemiacetal Dexamethasone (B1670325) from Dexamethasone and other related substances. nih.gov

Method Development: The development process typically involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation. neuroquantology.com For corticosteroids like Dexamethasone and its derivatives, C18 columns are frequently selected. neuroquantology.com A common approach involves using a gradient mobile phase system to ensure the effective separation of compounds with varying polarities. For instance, a system might consist of an aqueous component (e.g., water with 0.1% orthophosphoric acid) and an organic component (e.g., acetonitrile (B52724) or a mixture of acetonitrile and isopropanol). nih.govresearchgate.net The flow rate is typically maintained around 1.0 mL/min, and UV detection is commonly set at the maximum absorbance wavelength for the analyte, such as 240 nm or 254 nm. nih.govneuroquantology.comnih.gov

Validation: Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. neuroquantology.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) value of 0.999 or greater is typically considered acceptable. researchgate.netscielo.br

Precision: Assessed at different levels (repeatability, intermediate precision), with acceptance criteria often set at a relative standard deviation (RSD) of less than 2-3%. nih.govscielo.br

Accuracy: Determined by recovery studies, where a known amount of standard is added to a sample and the recovery percentage is calculated. scielo.br

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and temperature. researchgate.net

| Parameter | Typical Conditions/Criteria for Dexamethasone Derivatives |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) neuroquantology.com |

| Mobile Phase | Gradient or Isocratic; e.g., Water:Acetonitrile mixture researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netscielo.br |

| Detection | UV at ~240 nm neuroquantology.com |

| Linearity (R²) | ≥ 0.999 researchgate.net |

| Precision (RSD) | < 3% scielo.br |

Application of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Impurity Profiling in Research Samples

Ultra-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS), offers significant advantages over conventional HPLC for impurity profiling. The use of smaller particle size columns in UPLC results in higher resolution, improved sensitivity, and faster analysis times. nih.gov When combined with MS, it provides a powerful tool for the identification and quantification of impurities, even at trace levels.

For a compound like 21-Hemiacetal Dexamethasone, which is an impurity of Dexamethasone, UPLC-MS is invaluable. pharmaffiliates.com This technique can be used to:

Identify Known and Unknown Impurities: The mass spectrometer provides mass-to-charge ratio (m/z) data, which aids in the structural elucidation of impurities.

Quantify Low-Level Impurities: The high sensitivity of MS detectors allows for the accurate quantification of impurities that may not be detectable by UV.

Perform Metabolomic Studies: In a broader research context, LC-MS platforms are used to investigate the metabolic effects of drugs like Dexamethasone, identifying perturbations in various metabolites. nih.gov

In a typical UPLC-MS setup for steroid analysis, a reversed-phase column is used with a gradient elution of an aqueous mobile phase (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile. waters.com The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM), to achieve high selectivity and sensitivity for specific target analytes. nih.gov

| Technique | Application in 21-Hemiacetal Dexamethasone Research | Key Advantages |

|---|---|---|

| UPLC-MS | Impurity profiling and identification in Dexamethasone samples. pharmaffiliates.comcleanchemlab.com | High resolution, speed, sensitivity, structural information. nih.gov |

| LC-MS | Metabolomic studies to understand drug effects and pathways. nih.gov | Comprehensive analysis of biological samples. |

Quantitative Nuclear Magnetic Resonance (QNMR) for Purity and Content Determination in Research Standards

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. usp.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, making it inherently quantitative. usp.org

For establishing the purity of a research standard of 21-Hemiacetal Dexamethasone, ¹H qNMR is particularly useful. The method involves accurately weighing the test sample and an internal calibrant of known purity into a solvent. By comparing the integral of a specific resonance signal from the analyte with that of the internal calibrant, the molar ratio can be determined. With knowledge of the masses and molar masses of both substances, the mass fraction or purity of the analyte can be calculated precisely. usp.org This technique provides a direct purity assessment and is valuable for certifying reference materials used in other analytical methods like HPLC. usp.org

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) in C-21 Dexamethasone Research

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates molecules based on their electrophoretic mobility in an electric field. ubaya.ac.id It offers advantages such as short analysis times, low consumption of sample and reagents, and high separation efficiency. nih.gov CE, particularly in the micellar electrokinetic chromatography (MEKC) mode, has been successfully applied to the analysis of Dexamethasone and its related compounds. nih.govakjournals.com In MEKC, surfactants are added to the background electrolyte to form micelles, which act as a pseudostationary phase, allowing for the separation of both charged and neutral compounds. ubaya.ac.id This technique represents a viable alternative to HPLC for the analysis of C-21 Dexamethasone derivatives in research, especially when dealing with limited sample volumes. nih.govnih.gov

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It is considered a "green" analytical technique due to the reduced use of organic solvents. ceon.rs SFC combines some of the best features of gas and liquid chromatography, offering high efficiency and fast separations due to the low viscosity and high diffusivity of the mobile phase. ceon.rsresearchgate.net Modern SFC systems, sometimes coupled with mass spectrometry (SFC-MS), provide an alternative separation mechanism to reversed-phase LC and are particularly adept at separating isomers and chiral compounds. nih.govmdpi.com The unique selectivity of SFC makes it a promising tool for the analysis and purification of complex mixtures containing Dexamethasone and its impurities, including 21-Hemiacetal Dexamethasone. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues in 21 Hemiacetal Dexamethasone Chemistry and Biology

Computational Chemistry and Molecular Dynamics Simulations of C-21 Hemiacetal Structures and Interactions

The application of computational chemistry and molecular dynamics (MD) simulations to 21-Hemiacetal Dexamethasone (B1670325) represents a significant frontier. While the parent compound, Dexamethasone, has been the subject of computational studies to understand its interaction with the glucocorticoid receptor, the specific influence of the C-21 hemiacetal modification remains largely uncharacterized.

Future computational research could focus on several key areas:

Conformational Analysis: Elucidating the preferred three-dimensional structures of the 21-hemiacetal diastereomers. The introduction of a new chiral center at C-21 suggests the existence of different stereoisomers, each potentially having a unique conformational profile that could influence its biological activity.

Receptor Binding and Dynamics: MD simulations could model the binding affinity and interaction dynamics of 21-Hemiacetal Dexamethasone with the glucocorticoid receptor. Such studies would clarify how the hemiacetal group alters key interactions within the receptor's ligand-binding pocket compared to the hydroxyl group of Dexamethasone. This could predict whether the derivative acts as an agonist or antagonist.

Solvation and Stability: Investigating the stability of the hemiacetal moiety in aqueous environments is crucial. Simulations can predict its susceptibility to hydrolysis back to the aldehyde or alcohol, providing insights into its potential as a prodrug and its pharmacokinetic profile. Understanding the solvation thermodynamics is essential for designing stable formulations.

These computational approaches would provide a foundational, atomistic-level understanding of the structure-activity relationships of C-21 hemiacetal derivatives, guiding subsequent synthetic and biological investigations.

Novel Synthetic Approaches to Stereoselective C-21 Modifications

The synthesis of corticosteroids with specific modifications at the C-21 position is an area of ongoing chemical research. nih.gov For 21-Hemiacetal Dexamethasone, future work should prioritize the development of novel, highly stereoselective synthetic methods. The control of stereochemistry at the newly formed C-21 chiral center is paramount, as different stereoisomers may exhibit distinct biological activities.

Unexplored synthetic avenues include:

Organocatalysis: Employing chiral organocatalysts for the asymmetric addition of alcohols to a C-21 aldehyde precursor of Dexamethasone. This approach could offer a metal-free and environmentally benign route to enantiomerically enriched hemiacetals.

Enzymatic Synthesis: Utilizing enzymes, such as reductases or hydrolases, that can operate with high stereoselectivity. Biocatalysis could provide a direct and efficient pathway to a single desired stereoisomer under mild reaction conditions, which is often challenging to achieve through traditional chemical methods.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. This technology can offer precise control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and selectivity while enhancing safety and scalability.

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis | High stereoselectivity, metal-free conditions, milder reactions. | Design and screening of novel chiral catalysts for hemiacetal formation. |

| Enzymatic Synthesis | Exceptional stereocontrol, environmentally friendly (aqueous media), high efficiency. | Identification and engineering of suitable enzymes (e.g., alcohol dehydrogenases). |

| Click Chemistry | High yields, modularity, simple reaction conditions. nih.govresearchgate.net | Development of C-21 alkyne or azide (B81097) precursors for subsequent conjugation. nih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, improved process control, scalability, and reproducibility. | Optimization of reactor design and reaction conditions for continuous production. |

These advanced synthetic methodologies could unlock access to previously unavailable C-21 modified dexamethasone analogues, enabling a more thorough investigation of their biological potential.

Investigation of Unforeseen Biological Activities or Interactions in Non-Mammalian Systems

The biological effects of corticosteroids are predominantly studied in mammalian systems. However, the widespread use of Dexamethasone has led to its emergence as an environmental contaminant, raising concerns about its impact on non-target, non-mammalian organisms. nih.gov Investigating the effects of 21-Hemiacetal Dexamethasone in such systems is a critical and unexplored area of research.

Future studies could explore a range of non-mammalian models:

Aquatic Invertebrates: Research has shown that Dexamethasone can affect the abundance and community structure of aquatic organisms like marine nematodes and impact the population growth of crustaceans such as Daphnia magna. nih.govmdpi.com Future work should assess whether 21-Hemiacetal Dexamethasone exhibits similar or novel toxicological effects, potentially impacting developmental processes, reproduction, or behavior in these key ecological species.

Insects: The insect endocrine system, which relies on ecdysteroids, is fundamentally different from the vertebrate steroid system. It would be valuable to investigate if 21-Hemiacetal Dexamethasone can interact with insect nuclear receptors or other cellular targets, potentially leading to unforeseen effects on metamorphosis, reproduction, or immunity.

Microorganisms: The anti-inflammatory action of Dexamethasone can involve the inhibition of microbial-induced signaling pathways, such as those activated by lipopolysaccharide (LPS). nih.gov Exploring the direct effects of 21-Hemiacetal Dexamethasone on bacterial or fungal growth, biofilm formation, or virulence factor expression could reveal novel antimicrobial or microbe-modulating properties. Some cationic corticosteroid derivatives have already been shown to possess antibacterial activity. asm.org

The table below summarizes known effects of the parent compound, Dexamethasone, in select non-mammalian systems, highlighting potential areas for comparative studies with its 21-hemiacetal derivative.

| Organism Group | Observed Effects of Dexamethasone | Potential Research Avenues for 21-Hemiacetal Dexamethasone |

| Aquatic Nematodes | Significant modifications in community composition and functional traits. mdpi.com | Comparative ecotoxicology, effects on specific life stages, and multigenerational impacts. |

| Crustaceans (Daphnia magna) | Potential deleterious effects on population dynamics. nih.gov | Assessment of acute and chronic toxicity, reproductive success, and metabolic disruption. |

| Fish | Induction of developmental abnormalities and altered growth rates. nih.govmdpi.com | Investigation of endocrine disruption potential and effects on larval development. |

| Bacteria | Inhibition of inflammatory response to bacterial components (LPS). nih.gov | Direct assessment of antibacterial or antibiofilm activity; modulation of host-pathogen interactions. |

Such research would not only broaden our understanding of the biological activity of this specific compound but also contribute to the environmental risk assessment of corticosteroid derivatives.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification in Research

The ability to accurately detect and quantify 21-Hemiacetal Dexamethasone and its metabolites at trace levels is fundamental for any future research. While numerous methods exist for Dexamethasone, the unique chemical properties of the hemiacetal group may require the development of specialized analytical techniques. nih.govscirp.orgscielo.br

Future research in this area should focus on:

High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry coupled with liquid chromatography (LC) to achieve high sensitivity and specificity. This would be crucial for identifying the compound and its unique metabolites in complex biological matrices like plasma, urine, or tissue homogenates. nih.govbohrium.com

Chemical Isotope Labeling (CIL): The CIL LC-MS method has been shown to improve analytical performance for metabolite analysis. nih.gov Developing a CIL strategy specific to the hemiacetal or related functional groups could significantly enhance ionization efficiency and improve the limits of detection for quantitative studies.

Stability-Indicating Methods: A key challenge will be to develop analytical methods that can distinguish the 21-Hemiacetal Dexamethasone from its potential degradation products (e.g., the corresponding C-21 aldehyde or alcohol). Validated, stability-indicating HPLC or UPLC methods are needed to ensure the integrity of the compound during sample preparation, storage, and analysis. nih.gov

Microsampling Techniques: Integrating advanced analytical methods with microsampling technologies (e.g., dried blood spot analysis) would facilitate pharmacokinetic and metabolic studies in research animals by minimizing the required sample volume.

The table below compares various analytical platforms and their potential application to the study of 21-Hemiacetal Dexamethasone.

| Analytical Technique | Primary Application | Potential Advantages for 21-Hemiacetal Dexamethasone |

| HPLC-UV | Routine quantification in formulations. scielo.br | Cost-effective for quality control; good for stability-indicating assays. |

| LC-MS/MS | Targeted quantification in biological fluids. | High sensitivity and specificity for pharmacokinetic studies. |

| LC-HRMS (e.g., Q-TOF) | Metabolite identification and structural elucidation. nih.govbohrium.com | Enables identification of unknown metabolites and degradation products. |

| Chemical Isotope Labeling LC-MS | Enhanced quantitative analysis of metabolomes. nih.gov | Improves detection limits and accuracy for trace-level analysis in complex samples. |

Robust and sensitive analytical tools are indispensable for advancing the chemical and biological understanding of 21-Hemiacetal Dexamethasone, from confirming synthetic outcomes to mapping its metabolic fate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.